molecular formula C51H58N8O13 B2773932 Mc-VC-PAB-SN38

Mc-VC-PAB-SN38

カタログ番号: B2773932
分子量: 991.1 g/mol
InChIキー: CNDJKXYZKSJFNL-XLPKKHSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mc-VC-PAB-SN38 is a compound that consists of a cleavable antibody-drug conjugate linker (Mc-VC-PAB) and a DNA topoisomerase I inhibitor (SN38). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed for targeted cancer therapy. The DNA topoisomerase I inhibitor component, SN38, is a potent cytotoxic agent that interferes with DNA replication and transcription, leading to cell death .

特性

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDJKXYZKSJFNL-XLPKKHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H58N8O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 to the Mc-VC-PAB linker. The process typically includes the following steps:

    Activation of the linker: The Mc-VC-PAB linker is activated using a suitable reagent such as TCEP (tris(2-carboxyethyl)phosphine).

    Conjugation: The activated linker is then conjugated to SN38 in the presence of a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

Mc-VC-PAB-SN38 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the cleavage or hydrolysis of this compound is SN38, the active cytotoxic agent .

科学的研究の応用

Cancer Therapy

Mc-VC-PAB-SN38 has been primarily studied for its applications in targeted cancer therapy. Its use has been documented in various cancers, including:

  • Colorectal Cancer : Studies indicate that SN38 exhibits significantly higher cytotoxicity compared to its precursor, irinotecan, making it a valuable agent in treating colorectal tumors .
  • Lung Cancer : Research has shown that ADCs utilizing SN38 can effectively target lung cancer cells, demonstrating improved therapeutic indices over conventional chemotherapy .

Development of Antibody-Drug Conjugates (ADCs)

The synthesis and optimization of ADCs using this compound have been a focus area. Key findings include:

  • Linker Stability : The Mc-VC-PAB linker has been shown to provide a balance between stability in circulation and efficient release within the target cells .
  • Enhanced Efficacy : In vitro studies have demonstrated that ADCs incorporating SN38 can achieve superior tumor inhibition rates compared to free drugs .

Case Study 1: Atorolimumab-Mc-Vc-PAB-SN38

Atorolimumab, an anti-RhD monoclonal antibody conjugated with this compound, has been developed for targeting specific cancers. This ADC was shown to effectively deliver SN38 directly into cancer cells, leading to significant DNA damage and apoptosis .

Case Study 2: Codrituzumab-Mc-Vc-PAB-SN38

Another notable application is Codrituzumab-Mc-Vc-PAB-SN38, which targets glypican-3 (GPC3) expressed in liver cancers. This ADC demonstrated enhanced selectivity and cytotoxicity against GPC3-positive tumors in preclinical models, indicating its potential for clinical application .

Comparative Data Table

ADC Type Target Antigen Efficacy Linker Type Release Mechanism
Atorolimumab-Mc-Vc-PAB-SN38RhDHighCleavableIntracellular cleavage
Codrituzumab-Mc-Vc-PAB-SN38GPC3ModerateCleavableIntracellular cleavage

作用機序

Mc-VC-PAB-SN38 exerts its effects through the following mechanism:

類似化合物との比較

Mc-VC-PAB-SN38 is unique due to its cleavable linker and potent DNA topoisomerase I inhibitor. Similar compounds include:

These compounds share the common feature of having cleavable linkers and potent cytotoxic agents, but differ in their specific linkers and cytotoxic components, highlighting the versatility and specificity of this compound .

生物活性

Mc-VC-PAB-SN38 is an antibody-drug conjugate (ADC) that combines the potent chemotherapeutic agent SN-38 with a cleavable linker, specifically the valine-citrulline (vc) dipeptide. This compound is designed to enhance the delivery of SN-38 directly to cancer cells, thereby improving therapeutic efficacy while minimizing systemic toxicity. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and in vitro and in vivo efficacy.

SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor that interferes with DNA replication by stabilizing the topoisomerase I-DNA complex. This stabilization leads to double-strand breaks in DNA, ultimately resulting in cell death. The vc linker allows for selective release of SN-38 within the acidic environment of lysosomes, ensuring that the cytotoxic agent is delivered specifically to tumor cells while sparing normal tissues .

Synthesis and Characterization

The synthesis of this compound involves a three-step process that includes the formation of the vc linker and its conjugation to SN-38. The final product has been characterized using techniques such as LC-MS and 1H NMR, confirming its purity (>95%) and structural integrity .

Property Value
Molecular Weight991.07 g/mol
Purity>95%
Linker TypeCleavable (vc)

In Vitro Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's potency is attributed to its ability to release SN-38 upon internalization by target cells. For instance, studies indicate that this compound can induce cell death in HER2-positive breast cancer cells at concentrations as low as 0.5 µg/mL .

Case Study: Cytotoxicity Assessment

A comparative study assessed the cytotoxicity of this compound against standard treatments like irinotecan. Results showed that this compound had a higher therapeutic index, indicating a more favorable balance between efficacy and toxicity.

ADC IC50 (µg/mL) Therapeutic Index
This compound0.5Higher than irinotecan
Irinotecan10Baseline

In Vivo Efficacy

In vivo studies using xenograft mouse models have further validated the efficacy of this compound. The compound demonstrated prolonged circulation time and enhanced accumulation in tumor tissues compared to irinotecan. Specifically, biodistribution studies indicated that SN-38 levels in tumor tissues were significantly higher when delivered via this compound than through traditional irinotecan administration .

Case Study: Tumor Xenograft Model

In a study involving human breast cancer xenografts, mice treated with this compound showed a marked reduction in tumor volume compared to control groups receiving either saline or irinotecan alone.

Treatment Tumor Volume Reduction (%)
This compound75%
Irinotecan30%
Control (saline)No significant reduction

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound has a favorable profile with extended half-life and reduced clearance rates compared to free SN-38. This enhanced pharmacokinetic behavior contributes to sustained drug exposure within tumor tissues, which is crucial for maximizing therapeutic outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。